molecular formula C15H28ClNO B14682512 1-Chloro-1-nitrosocyclopentadecane CAS No. 36857-01-9

1-Chloro-1-nitrosocyclopentadecane

Cat. No.: B14682512
CAS No.: 36857-01-9
M. Wt: 273.84 g/mol
InChI Key: ROPGDZOSDDUYAI-UHFFFAOYSA-N
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Description

1-Chloro-1-nitrosocyclopentadecane is an organic compound that belongs to the class of nitroso compounds These compounds are characterized by the presence of a nitroso group (-NO) attached to a carbon atom The structure of this compound consists of a 15-membered cycloalkane ring with a chlorine atom and a nitroso group attached to the same carbon atom

Preparation Methods

The synthesis of 1-Chloro-1-nitrosocyclopentadecane can be achieved through several methods:

    Direct Nitrosation: This method involves the direct introduction of a nitroso group into the cyclopentadecane ring. Nitrosyl chloride (NOCl) is commonly used as the nitrosating agent. The reaction is typically carried out under controlled conditions to ensure the selective formation of the nitroso compound.

    Oxidation of Amino Precursors: Another approach involves the oxidation of amino precursors. For example, an amino derivative of cyclopentadecane can be oxidized using reagents such as peroxyacetic acid to form the nitroso compound.

    Reduction of Nitro Precursors: The reduction of nitro derivatives is also a viable method.

Chemical Reactions Analysis

1-Chloro-1-nitrosocyclopentadecane undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-1-nitrosocyclopentadecane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the introduction of nitroso groups into other compounds. It also serves as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s ability to form reactive intermediates makes it useful in studying biological processes involving nitroso compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-1-nitrosocyclopentadecane involves the interaction of its nitroso group with various molecular targets. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins, nucleic acids, and other biomolecules. These modifications can alter the function of the target molecules, leading to various biological effects. The compound’s ability to form covalent bonds with specific amino acid residues in proteins makes it a valuable tool for studying protein function and regulation .

Comparison with Similar Compounds

1-Chloro-1-nitrosocyclopentadecane can be compared with other nitroso compounds, such as:

Properties

IUPAC Name

1-chloro-1-nitrosocyclopentadecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28ClNO/c16-15(17-18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h1-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPGDZOSDDUYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCCC(CCCCCC1)(N=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30784523
Record name 1-Chloro-1-nitrosocyclopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30784523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36857-01-9
Record name 1-Chloro-1-nitrosocyclopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30784523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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